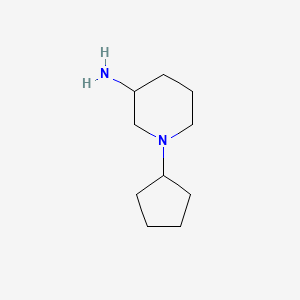

1-Cyclopentylpiperidin-3-amine

Description

Properties

IUPAC Name |

1-cyclopentylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEXQYURTRYAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679002 | |

| Record name | 1-Cyclopentylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-80-9 | |

| Record name | 1-Cyclopentyl-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Cyclopentylpiperidin-3-amine synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-Cyclopentylpiperidin-3-amine

Authored by a Senior Application Scientist

Introduction: Strategic Importance of the this compound Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and vital nitrogen-containing heterocyclic scaffolds found in FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. When combined with a cyclopentyl group, a common lipophilic moiety that can enhance binding affinity and metabolic stability, the resulting this compound structure becomes a highly valuable intermediate for drug discovery and development programs.

This guide provides a comprehensive technical overview of the primary and most field-proven pathways for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, the rationale behind reagent selection, and the practical considerations for executing these syntheses with high efficiency and purity. The methodologies described herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative literature.

Part 1: Retrosynthetic Analysis and Core Strategy

The most logical and industrially scalable approach to constructing this compound involves forming the N-cyclopentyl bond as the final key step. This strategy leverages commercially available and relatively inexpensive starting materials.

A retrosynthetic disconnection at the N-C (cyclopentyl) bond immediately identifies the two primary synthons: 3-Aminopiperidine and Cyclopentanone . This disconnection points directly to a reductive amination reaction, a robust and widely employed transformation for C-N bond formation.[2]

Caption: Retrosynthetic analysis of this compound.

Part 2: The Cornerstone of Synthesis: Reductive Amination

Reductive amination is the most effective and reliable method for preparing this compound.[3] The reaction proceeds in two fundamental stages:

-

Imine/Enamine Formation: The nucleophilic primary amine of 3-aminopiperidine attacks the electrophilic carbonyl carbon of cyclopentanone. This is typically performed under mildly acidic conditions to catalyze the dehydration of the resulting hemiaminal intermediate, forming a transient iminium ion.[4]

-

Reduction: The iminium ion is then immediately reduced in situ by a selective hydride-donating agent to yield the final tertiary amine product.[5]

The elegance of this "one-pot" strategy lies in its efficiency; the intermediate iminium ion is highly reactive towards reduction but the starting ketone is not, allowing for all reagents to be combined at the outset.[6]

Causality Behind Reagent Selection

The success of a reductive amination hinges on the judicious choice of the reducing agent. While several options exist, they are not interchangeable, and their selection has profound implications for yield, purity, and operational simplicity.

| Reagent | Mechanism & Rationale | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective hydride donor. The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it incapable of reducing the starting ketone but highly effective at reducing the protonated iminium intermediate.[5] | High selectivity, mild reaction conditions, excellent functional group tolerance, commercially available and easy to handle. | Stoichiometric use, generates borate waste. |

| Sodium Cyanoborohydride (NaBH₃CN) | Similar to NaBH(OAc)₃ in its selectivity for iminiums over ketones. Its use has declined due to the extreme toxicity of cyanide byproducts, especially if the reaction pH drops too low.[6] | Highly selective. | Extreme toxicity risk (HCN gas) , requires careful pH control. |

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | The imine formed in situ is hydrogenated over a heterogeneous catalyst. This method is highly atom-economical.[7][8] | Atom-economical ("green" chemistry), catalyst can often be recovered and reused, scalable. | Requires specialized hydrogenation equipment (pressure vessel), potential for side reactions (e.g., debenzylation if other groups are present), catalyst poisoning can be an issue.[9] |

Caption: General mechanism of reductive amination.

Validated Experimental Protocol: Direct Synthesis

This protocol describes a reliable, lab-scale synthesis of this compound hydrochloride. The dihydrochloride salt is often preferred for its crystalline nature, stability, and ease of handling compared to the freebase oil.[11]

Materials:

-

3-Aminopiperidine dihydrochloride (1 eq.)

-

Cyclopentanone (1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Triethylamine (TEA) (2.2 eq.)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)

Procedure:

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-aminopiperidine dihydrochloride (1 eq.).

-

Amine Liberation & Carbonyl Addition: Suspend the starting material in dichloromethane (approx. 0.1 M concentration). Add triethylamine (2.2 eq.) to neutralize the hydrochloride salts and liberate the free amine. Stir for 10-15 minutes at room temperature. Add cyclopentanone (1.1 eq.) via syringe.

-

Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition helps control any initial exotherm and ensures the reaction does not proceed too rapidly. The reaction is typically stirred at room temperature for 12-24 hours.

-

Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation of Freebase: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically an oil. Purification can be achieved via column chromatography if necessary, but is often clean enough for the final salt formation.

-

Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl (2.2 eq., e.g., 2M in diethyl ether) dropwise with vigorous stirring.

-

Final Product Isolation: The dihydrochloride salt will precipitate as a solid. Stir the resulting slurry for 1-2 hours, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield this compound dihydrochloride as a white to off-white solid.

Part 3: The Protected Route - A Strategy for Enhanced Purity

In some instances, particularly during complex multi-step syntheses, employing a protecting group strategy can prevent side reactions and simplify purification. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under reductive amination conditions and its facile removal under acidic conditions.

The workflow involves three distinct stages: protecting the piperidine nitrogen, performing the reductive amination on the exocyclic amine, and finally, deprotecting to reveal the target compound.

Caption: Workflow for the protected synthesis pathway.

Validated Protocol: N-Boc Protection of 3-Aminopiperidine

This protocol is adapted from standard procedures for Boc protection of amines.[12]

Materials:

-

3-Aminopiperidine (1 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.)

-

Sodium hydroxide (NaOH) (1.1 eq.)

-

Ethanol or Tetrahydrofuran (THF) and Water

Procedure:

-

Dissolution: Dissolve 3-aminopiperidine (1 eq.) in a mixture of ethanol and water (e.g., 9:1 ratio) in a flask and cool the solution to 0-5 °C in an ice bath.

-

Reagent Addition: While maintaining the temperature, add di-tert-butyl dicarbonate (1.05 eq.) followed by the dropwise addition of an aqueous solution of sodium hydroxide (1.1 eq.). The pH should be maintained between 11 and 12.[12]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-3-aminopiperidine, which can often be used in the next step without further purification.

The subsequent reductive amination and deprotection steps would follow the logic of the direct synthesis protocol, with the final deprotection typically achieved using a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

Part 4: Alternative Synthetic Considerations

While reductive amination is the superior method, a brief mention of alternative strategies is warranted for completeness.

-

Direct N-Alkylation: The reaction of 3-aminopiperidine with a cyclopentyl halide (e.g., cyclopentyl bromide) is a theoretical possibility. However, this method is plagued by a lack of selectivity. The initial product, this compound, is itself a nucleophile and can react further, leading to complex mixtures and low yields of the desired product. This pathway is generally avoided.[5]

-

Synthesis from 1-Cyclopentylpiperidin-3-one: An alternative approach would be to start with 1-cyclopentylpiperidin-3-one and introduce the amine functionality at the 3-position. This could be achieved via reductive amination using ammonia or an ammonia equivalent.[13] This route is viable but depends on the availability and cost of the starting ketone, which is generally less accessible than 3-aminopiperidine.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through the reductive amination of cyclopentanone with 3-aminopiperidine . The use of sodium triacetoxyborohydride as the reducing agent provides an optimal balance of safety, selectivity, and operational simplicity, making it the method of choice for both research and process development. For syntheses requiring exceptional purity or involving sensitive substrates, a Boc-protection strategy offers a robust, albeit longer, alternative. These field-proven methodologies provide a clear and scalable blueprint for accessing this valuable chemical intermediate.

References

-

Berggren, K., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

-

Yadav, J. S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. Available at: [Link]

-

Singh, S., et al. (2021). Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. Available at: [Link]

-

Rowles, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]

-

Krasavin, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Zuo, Z., et al. (2021). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Communications. Available at: [Link]

-

de la Fuente, M. C., et al. (2011). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Shimizu, K., et al. (2022). Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts. Catalysis Science & Technology. Available at: [Link]

-

Huffman, M. A., et al. (2010). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts. Available at: [Link]

-

Nagibina, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

-

IOC. (2022). Reductive Amination & Amide Synthesis. YouTube. Available at: [Link]

-

Ley, S. V., et al. (2016). The Expanding Utility of Continuous Flow Hydrogenation. ResearchGate. Available at: [Link]

-

SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. SciSpace. Available at: [Link]

-

Zhang, Y., et al. (2021). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Available at: [Link]

-

Li, H., et al. (2021). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. Available at: [Link]

- Gorin, B., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. U.S. Patent US20100029941A1.

-

de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). Piperidin-3-amine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Piperidin-3-amine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Primary amine synthesis by hydrogen-involving reactions over heterogeneous cobalt catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperidin-3-amine dihydrochloride | C5H14Cl2N2 | CID 16211870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 13. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]

physicochemical properties of 1-Cyclopentylpiperidin-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopentylpiperidin-3-amine: Implications for Drug Discovery and Development

Introduction

In the landscape of modern drug discovery, the adage "a hit is not a lead, and a lead is not a drug" underscores the arduous journey from initial biological activity to a viable therapeutic agent. Central to this progression is a deep understanding of a compound's physicochemical properties. These intrinsic characteristics—governing how a molecule behaves in various environments—dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] Neglecting these foundational parameters often leads to costly late-stage failures. This guide provides a senior application scientist's perspective on the core , a scaffold representative of many contemporary small-molecule discovery programs. We will dissect not only the "what" of these properties but the "why" and "how"—exploring the causality behind experimental choices and providing field-proven methodologies for their determination.

Core Molecular Attributes

The foundational step in characterizing any compound is to define its fundamental molecular properties. These attributes are the basis from which all other physicochemical behaviors are derived. For this compound, the key identifiers are summarized below.

| Property | Value | Source |

| Chemical Structure |  | - |

| CAS Number | 1215295-80-9 (Free Base) | [3] |

| Molecular Formula | C₁₀H₂₀N₂ | Calculated |

| Molecular Weight | 168.28 g/mol | Calculated |

The structure reveals a tertiary amine within the piperidine ring, N-substituted with a cyclopentyl group, and a primary amine at the 3-position of the piperidine ring. This arrangement, featuring two basic centers and a moderately sized lipophilic moiety (the cyclopentyl group), immediately suggests a complex interplay between aqueous solubility and membrane permeability.

Ionization Behavior (pKa)

The acid dissociation constant, or pKa, is arguably the most critical physicochemical parameter for an ionizable drug candidate. It quantifies the strength of an acid or, in this case, the conjugate acids of our basic nitrogens. The pKa value dictates the extent of ionization at a given pH, which profoundly influences solubility, absorption across biological membranes, binding to the target receptor, and metabolic stability.[4][5]

For this compound, there are two basic nitrogen atoms that will be protonated at physiological pH. The predicted pKa value reflects the equilibrium of the most basic nitrogen.

| Parameter | Predicted Value | Significance |

| pKa | 11.07 ± 0.20 | [3] |

This high pKa value is characteristic of aliphatic amines and indicates that the compound will be predominantly in its positively charged, protonated form in most physiological environments, including the blood (pH ~7.4) and the small intestine. This has direct consequences: high aqueous solubility is expected, but passive diffusion across lipid membranes may be limited.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains a gold-standard and highly precise technique for pKa measurement.[6][7] It directly measures changes in pH as a titrant is added, allowing for the determination of the inflection point where the analyte is 50% ionized.

Causality: The principle rests on the Henderson-Hasselbalch equation. At the half-equivalence point of the titration of a base with a strong acid, the concentration of the protonated base [BH+] equals the concentration of the free base [B]. At this point, the pH of the solution is equal to the pKa of the conjugate acid.

Methodology:

-

System Preparation: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a controlled temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water or a solution of constant ionic strength (e.g., 0.15 M KCl).

-

Titration: Place the solution in a jacketed beaker to maintain constant temperature. Submerge the calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) added in small, precise increments using a calibrated burette or automatic titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point). For a more accurate determination, a derivative plot (ΔpH/ΔV vs. Volume) can be used to precisely locate the equivalence point.

Lipophilicity Assessment (logP)

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[4] It is most commonly quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP.[8]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[9] For drug candidates, a balanced logP (typically between 1 and 3) is often sought to ensure sufficient membrane permeability without compromising aqueous solubility.

While no experimental logP value for this compound is readily available in the searched literature, its structure suggests a moderate lipophilicity. The cyclopentyl and piperidine hydrocarbon frameworks contribute to lipophilicity, while the two polar amine groups enhance hydrophilicity.

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable method for measuring logP, though it can be time-consuming.[8][10]

Causality: This method directly measures the partitioning of a compound between two immiscible liquid phases at equilibrium. n-Octanol is used as a surrogate for biological lipid membranes due to its amphipathic nature, possessing both a polar hydroxyl group and a nonpolar alkyl chain.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) to mimic physiological conditions. Pre-saturate the buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously and allowing them to separate overnight. This ensures the two phases are in equilibrium before the experiment begins.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated buffer. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

-

Partitioning: In a separation funnel or vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated buffer containing the compound (e.g., a 1:1 volume ratio).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning. Then, allow the phases to separate completely, which may require centrifugation to break up any emulsions.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve in each phase is required for accurate quantification.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Solubility Profile

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream.[11] Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[12] In discovery, a target solubility of >60 µg/mL is often considered a good goal.[11] It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput measurement used for initial screening.[13]

-

Thermodynamic (Equilibrium) Solubility: The true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium. It is a lower-throughput but more definitive measurement, crucial for pre-formulation.[14]

Given the basic nature of this compound (pKa ~11), its aqueous solubility is expected to be highly pH-dependent, being significantly higher at lower pH values where it is fully protonated.

Experimental Protocol: Thermodynamic Solubility Determination

This method determines the equilibrium solubility by allowing excess solid to equilibrate with the solvent over an extended period.

Causality: The method ensures that the solution is truly saturated and in equilibrium with the most stable solid form of the compound, providing a definitive value for solubility under specific conditions (e.g., pH, temperature).

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is critical and should be sufficient to reach a plateau in concentration, typically 24-72 hours.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a standard calibration curve for the compound. Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[13]

-

Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Synthesis and Conclusion

While a specific synthesis for this compound was not detailed in the provided search results, compounds of this class are commonly synthesized via multi-step sequences. A plausible route involves the reductive amination of N-protected-3-piperidone with cyclopentylamine, followed by deprotection. Alternatively, strategies involving the alkylation of 3-aminopiperidine could be employed.[15] The accessibility of these starting materials makes this scaffold readily explorable in discovery campaigns.

References

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (n.d.). PubMed. [Link]

-

In vitro solubility assays in drug discovery - PubMed. (n.d.). PubMed. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). BioPharma Trend. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). PharmaTutor. [Link]

-

What are the physicochemical properties of drug? - LookChem. (2023, December 13). LookChem. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Fiveable. [Link]

-

LogP—Making Sense of the Value - ACD/Labs. (n.d.). ACD/Labs. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). ACS Publications. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.). University of Louisiana Monroe. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Chem-space. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. (2012, February 10). Semantic Scholar. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). ECETOC. [Link]

-

N-(1-piperidin-3-ylethyl)cyclopentanamine | C12H24N2 | CID 82932778 - PubChem. (2026, January 10). PubChem. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023, February 23). National Center for Biotechnology Information. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30). MDPI. [Link]

-

Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (n.d.). MDPI. [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. This compound(SALTDATA: FREE) | 1215295-80-9 [amp.chemicalbook.com]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. fiveable.me [fiveable.me]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. pennwest.edu [pennwest.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 13. pharmatutor.org [pharmatutor.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Introduction: The Strategic Value of the Substituted 3-Aminopiperidine Scaffold

An In-depth Technical Guide to 1-Cyclopentylpiperidin-3-amine (CAS 1215295-80-9)

The piperidine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. Within this class, the 3-aminopiperidine motif is of particular importance, serving as a key chiral building block in pharmaceuticals such as the DPP-4 inhibitor Alogliptin and the JAK inhibitor Tofacitinib.

This guide focuses on a specific, yet strategically important derivative: This compound (CAS: 1215295-80-9). The introduction of an N-cyclopentyl group is a common tactic in drug design to modulate critical physicochemical properties. Cycloalkyl groups can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and provide a conformational anchor to optimize binding affinity.[3][4]

As this molecule is primarily a building block for further elaboration, this whitepaper is structured not as a review of its direct biological effects, but as a comprehensive technical resource for scientists intending to incorporate it into their research. We will delve into its core properties, provide field-tested synthetic strategies, predict its analytical characterization, and discuss its potential applications in discovery programs.

Section 1: Physicochemical and Structural Analysis

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research. While extensive experimental data for this specific compound is not widely published, we can consolidate known information and provide expert predictions based on its structural components.

Molecular Structure

The structure consists of a piperidine ring substituted at the 1-position with a cyclopentyl group and at the 3-position with a primary amine.

Caption: Chemical Structure of this compound.

Core Properties

The following table summarizes the key computed and known properties of the molecule. These values are essential for planning reactions, purification, and formulation.

| Property | Value | Source |

| CAS Number | 1215295-80-9 | [5][6][7] |

| Molecular Formula | C₁₀H₂₀N₂ | [8] |

| Molecular Weight | 168.28 g/mol | [8] |

| Predicted XLogP3 | ~1.5 - 2.0 | Analog-based Prediction |

| Predicted pKa (basic) | ~9.5 - 10.5 (piperidine N), ~9.0 - 10.0 (amino N) | Analog-based Prediction |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | General Amine Properties |

Section 2: Recommended Synthetic Strategies

The synthesis of this compound is not explicitly detailed in peer-reviewed literature. However, based on extensive precedent in amine synthesis, we can outline two robust and reliable protocols. The choice between these routes depends on starting material availability, scale, and desired purity profile.

Primary Recommended Route: Reductive Amination

Reductive amination is arguably the most efficient and widely used method for preparing N-alkylated amines in medicinal chemistry.[1][2][9] It is a one-pot reaction that proceeds under mild conditions, typically offering high yields and minimizing the formation of over-alkylated byproducts common in direct alkylation.[9][10]

The strategy involves the reaction of a primary amine (3-aminopiperidine) with a ketone (cyclopentanone) to form an intermediate imine/enamine, which is then reduced in situ by a selective reducing agent.

Caption: Workflow for Synthesis via Reductive Amination.

Detailed Experimental Protocol:

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-aminopiperidine (1.0 eq). Note: If using a salt form like the dihydrochloride, first neutralize with a suitable base (e.g., 2.2 eq of Et₃N) in the reaction solvent.

-

Solvent Addition: Dissolve the starting material in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) to a concentration of approximately 0.1-0.5 M.

-

Carbonyl Addition: Add cyclopentanone (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[11]

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of the imine intermediate.

-

Reduction: In a single portion, add a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq) is highly recommended as it is selective for the imine over the ketone and does not reduce aldehydes or ketones at an appreciable rate.[10]

-

Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of DCM/MeOH (with 1% NH₄OH) to afford the pure this compound.

Alternative Route: Direct N-Alkylation

Direct N-alkylation offers a more classical approach, reacting 3-aminopiperidine with a cyclopentyl electrophile.[12] While conceptually simple, this method carries a higher risk of forming undesired byproducts, including dialkylation of the primary amine or quaternization of the piperidine nitrogen, and requires careful control of stoichiometry and conditions.[13]

Detailed Experimental Protocol:

-

Setup: To a solution of 3-aminopiperidine (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF), add a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).[13]

-

Alkylating Agent: Slowly add cyclopentyl bromide or iodide (1.0-1.2 eq) to the stirring suspension. Using a syringe pump for slow addition can help minimize side reactions.[13]

-

Reaction: Heat the mixture to 50-70°C and stir overnight, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify by column chromatography as described in the reductive amination protocol.

Section 3: Predictive Spectroscopic Characterization

For a researcher who has synthesized this molecule, confirmation of its structure is paramount. Based on its constituent parts, we can predict the key features of its NMR and Mass spectra.

| Technique | Predicted Spectroscopic Features |

| ¹H NMR | Cyclopentyl Protons: A series of complex multiplets expected between ~1.2-2.5 ppm. The methine proton attached to the nitrogen will be further downfield. Piperidine Protons: A complex set of multiplets from ~1.5-3.5 ppm. Protons alpha to the nitrogen atoms will be the most downfield. Amine Protons (NH₂): A broad singlet, typically between ~1.5-3.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | Signal Count: Expect 10 unique carbon signals in a decoupled spectrum, assuming chiral center induces asymmetry. Chemical Shifts: Signals for the cyclopentyl group carbons are expected in the aliphatic region (~25-45 ppm), while the piperidine ring carbons will appear from ~25-60 ppm. Carbons adjacent to nitrogen (C-N) will be the most downfield in this region. |

| Mass Spec (ESI+) | Molecular Ion: A prominent peak for the protonated molecule [M+H]⁺ is expected at m/z = 169.17. Fragmentation: Expect fragmentation patterns corresponding to the loss of the cyclopentyl group or cleavage of the piperidine ring. |

Section 4: Applications in Drug Discovery

This compound is not an end-product but a versatile starting point. Its value lies in the strategic combination of the biologically relevant 3-aminopiperidine core and the property-modulating N-cyclopentyl group.

-

Scaffold for Library Synthesis: The primary amine at the 3-position is a synthetic handle for a multitude of chemical transformations. It can be readily acylated, sulfonated, or used in further reductive aminations to build diverse libraries of compounds for screening. This modularity is highly valuable in the lead discovery phase.[14]

-

Modulation of Physicochemical Properties: The N-cyclopentyl group provides a balance of lipophilicity and conformational rigidity. Compared to smaller (e.g., N-methyl) or more flexible (e.g., N-butyl) substituents, the cyclopentyl moiety can optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, potentially improving oral bioavailability and reducing metabolic breakdown.

-

Vector for Target Engagement: The piperidine ring itself serves as a rigid scaffold to project the 3-position substituent and the N-cyclopentyl group into specific binding pockets of a target protein. The stereochemistry at the C3 position can be critical for achieving potent and selective biological activity.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. arctomsci.com [arctomsci.com]

- 6. You are being redirected... [hit2lead.com]

- 7. This compound(SALTDATA: FREE) | 1215295-80-9 [amp.chemicalbook.com]

- 8. This compound - CAS:1215295-80-9 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 11. youtube.com [youtube.com]

- 12. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 1-Cyclopentylpiperidin-3-amine

Foreword: Unveiling the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1] Its prevalence in a wide array of biologically active compounds underscores its status as a "privileged scaffold" in drug discovery. This guide delves into the untapped potential of a specific, yet under-explored derivative: 1-Cyclopentylpiperidin-3-amine. By dissecting its structural features and drawing logical inferences from a wealth of structure-activity relationship (SAR) data on related compounds, we will lay out a comprehensive roadmap for investigating its biological activity. This document is intended for researchers, scientists, and drug development professionals, providing not just a theoretical framework, but also actionable experimental protocols to unlock the therapeutic promise of this intriguing molecule.

The Molecular Architecture: A Blend of Proven Moieties

The structure of this compound combines two key features that suggest a high potential for biological activity: the 3-aminopiperidine core and the N-cyclopentyl substituent.

-

The 3-Aminopiperidine Core: The 3-aminopiperidine moiety is a well-established pharmacophore present in several marketed drugs.[2] A notable example is Alogliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. The primary amine at the 3-position is crucial for its interaction with the target enzyme. This precedent strongly suggests that this compound could exhibit similar inhibitory activity against DPP-4 or other enzymes that recognize a primary amine within a cyclic scaffold.

-

The N-Cyclopentyl Substituent: The cyclopentyl group attached to the piperidine nitrogen significantly influences the molecule's physicochemical properties. It increases lipophilicity compared to a simple N-methyl or N-ethyl group, which can enhance membrane permeability and oral bioavailability. Furthermore, the size and shape of the cyclopentyl group can play a critical role in receptor binding, potentially conferring selectivity for specific targets. The metabolic stability of the piperidine scaffold is often dependent on the functionalization near the nitrogen atom.[3]

Postulated Biological Activities and Mechanistic Hypotheses

Based on the structural features and existing literature on related piperidine derivatives, we can postulate several potential biological activities for this compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The structural similarity to the core of DPP-4 inhibitors like alogliptin is the most compelling starting point for investigation.

-

Hypothesis: The primary amine at the 3-position of the piperidine ring of this compound can form key interactions with the active site of the DPP-4 enzyme, leading to its inhibition. The N-cyclopentyl group will occupy a hydrophobic pocket, influencing the potency and selectivity of the interaction.

-

Potential Therapeutic Application: Type 2 Diabetes Mellitus.

Anticancer Activity

Arylpiperazine derivatives, which share the core piperidine ring, have shown promise as anticancer agents by interacting with various molecular targets implicated in cancer pathogenesis.[4] The piperidine scaffold itself is present in numerous anticancer drugs.[1]

-

Hypothesis: this compound may exert cytotoxic effects on cancer cells through various mechanisms, such as inhibition of key kinases, modulation of signaling pathways involved in cell proliferation and apoptosis, or interference with DNA replication.

-

Potential Therapeutic Application: Various forms of cancer.

Central Nervous System (CNS) Activity

The piperidine moiety is a common feature in drugs targeting the CNS. The lipophilic N-cyclopentyl group could facilitate crossing the blood-brain barrier.

-

Hypothesis: this compound may act as a ligand for various CNS receptors, such as dopamine, serotonin, or sigma receptors. This could lead to a range of pharmacological effects, including antidepressant, antipsychotic, or neuroprotective activities. For instance, flmodafinil, a dopamine reuptake inhibitor, contains a piperidine-like morpholine ring.

-

Potential Therapeutic Application: Depression, schizophrenia, neurodegenerative diseases.

Antimicrobial and Antifungal Activity

Derivatives of 4-aminopiperidine have been identified as novel antifungal agents that target ergosterol biosynthesis.[5] This suggests that the aminopiperidine scaffold has potential in combating microbial infections.

-

Hypothesis: this compound may possess antimicrobial or antifungal properties by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with other vital cellular processes.

-

Potential Therapeutic Application: Bacterial and fungal infections.

A Roadmap for Investigation: Experimental Protocols

To systematically evaluate the postulated biological activities of this compound, a tiered approach to experimentation is recommended.

Initial Screening: Broad-Based Cellular and Enzyme Assays

The initial phase should involve a broad screening panel to identify the most promising areas of activity.

Objective: To determine the inhibitory potential of this compound against the DPP-4 enzyme.

Methodology:

-

Reagents: Human recombinant DPP-4 enzyme, Gly-Pro-p-nitroanilide (substrate), Tris-HCl buffer, this compound, and a known DPP-4 inhibitor (e.g., Alogliptin) as a positive control.

-

Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add the DPP-4 enzyme to each well. c. Add the different concentrations of the test compound and the positive control to their respective wells. d. Incubate for a pre-determined time at 37°C. e. Initiate the reaction by adding the Gly-Pro-p-nitroanilide substrate. f. Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroaniline.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Objective: To assess the cytotoxic effects of this compound on a panel of human cancer cell lines.

Methodology:

-

Cell Lines: A representative panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Reagents: Cell culture medium, fetal bovine serum, this compound, a known anticancer drug (e.g., Doxorubicin) as a positive control, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Procedure: a. Seed the cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound and the positive control for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 value (the concentration that causes 50% growth inhibition).

Objective: To determine the minimum concentration of this compound that inhibits the growth of various microorganisms.

Methodology:

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Reagents: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), this compound, and standard antibiotics/antifungals as positive controls.

-

Procedure: a. Prepare a two-fold serial dilution of this compound in a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates at the appropriate temperature and duration for each microorganism.

-

Data Analysis: Determine the MIC, which is the lowest concentration of the compound that shows no visible growth.

Secondary and Mechanistic Studies

Based on the results of the initial screening, more focused secondary assays should be conducted to elucidate the mechanism of action.

Caption: Proposed mechanism of DPP-4 inhibition by this compound.

Caption: Experimental workflow for investigating the anticancer mechanism of action.

Quantitative Data Summary

All quantitative data from the proposed experiments should be meticulously recorded and summarized for comparative analysis.

| Assay | Parameter | This compound | Positive Control |

| DPP-4 Inhibition | IC50 (nM) | To be determined | e.g., Alogliptin: ~6 nM |

| Anticancer (MCF-7) | GI50 (µM) | To be determined | e.g., Doxorubicin: ~0.05 µM |

| Anticancer (A549) | GI50 (µM) | To be determined | e.g., Doxorubicin: ~0.1 µM |

| Antimicrobial (S. aureus) | MIC (µg/mL) | To be determined | e.g., Vancomycin: ~1 µg/mL |

| Antifungal (C. albicans) | MIC (µg/mL) | To be determined | e.g., Fluconazole: ~0.5 µg/mL |

Conclusion and Future Directions

This compound represents a molecule of significant interest at the crossroads of established pharmacophores. Its structural components suggest a high probability of biological activity, with DPP-4 inhibition, anticancer, CNS, and antimicrobial effects being the most promising avenues for exploration. The experimental framework outlined in this guide provides a robust and logical pathway for systematically evaluating these possibilities. The insights gained from these studies will not only elucidate the therapeutic potential of this specific compound but also contribute to the broader understanding of the structure-activity relationships of piperidine derivatives, paving the way for the design of next-generation therapeutics.

References

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health. [Link]

-

Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]

-

Flmodafinil. Wikipedia. [Link]

-

Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. PubMed. [Link]

-

Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. ACS Publications. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Quinolone Antibacterials: Synthesis and Biological Activity of Carbon Isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl Side Chains. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

-

Synthesis and biological evaluation of non-peptidic cyclophilin ligands. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. National Institutes of Health. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Institutes of Health. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

- Preparation of (r)-3-aminopiperidine dihydrochloride.

-

The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). PubMed. [Link]

-

New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. MDPI. [Link]

Sources

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

solubility profile of 1-Cyclopentylpiperidin-3-amine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-Cyclopentylpiperidin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of this compound, a substituted piperidine derivative of interest in pharmaceutical and chemical research. In the absence of extensive published solubility data for this specific molecule, this document outlines the fundamental principles governing its solubility in organic solvents. It further details a robust experimental workflow for the systematic determination of its solubility, ensuring data integrity and reproducibility. Predictive models, including the concept of Hansen Solubility Parameters (HSP), are discussed as a theoretical framework to guide solvent selection. This guide is intended to be a practical resource for scientists, enabling them to understand, predict, and experimentally determine the solubility of this compound and structurally related compounds in various organic media.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For piperidine derivatives, a common scaffold in medicinal chemistry, understanding their solubility behavior is paramount.[1] this compound, with its distinct structural features—a secondary amine, a piperidine ring, and a cyclopentyl group—presents a unique solubility profile that necessitates a systematic investigation. This guide provides the theoretical and practical framework for such an investigation.

Theoretical Framework for Solubility

The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline.

2.1. Molecular Structure and Polarity

This compound possesses both polar and non-polar characteristics:

-

Polar Features : The secondary amine group (-NH-) and the nitrogen atom in the piperidine ring can act as hydrogen bond donors and acceptors, respectively. This contributes to its solubility in polar protic and aprotic solvents.

-

Non-Polar Features : The cyclopentyl group and the hydrocarbon backbone of the piperidine ring are lipophilic, favoring interactions with non-polar solvents through van der Waals forces.

The overall solubility will be a balance between these competing features. Generally, aliphatic amines are soluble in a wide range of organic solvents.[2]

2.2. Hansen Solubility Parameters (HSP) as a Predictive Tool

Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by dissecting the total cohesive energy of a substance into three components:

-

δd (Dispersion forces) : Arising from temporary dipoles.

-

δp (Polar forces) : Stemming from permanent dipoles.

-

δh (Hydrogen bonding forces) : Resulting from the exchange of protons.[3][4][5]

Experimental Determination of Solubility

A precise and reproducible experimental protocol is essential for establishing the solubility profile of this compound. The following section details a robust gravimetric method, a widely accepted technique for solubility determination.[2]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvents)

-

Volumetric flasks and pipettes

-

Oven or rotary evaporator

3.2. Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

3.3. Step-by-Step Protocol

-

Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[6]

-

Equilibration : Place the vial in a temperature-controlled environment and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[2]

-

Sample Collection : Cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration : To remove any suspended micro-particles, filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed, dry container.[6]

-

Gravimetric Analysis :

-

Determine the mass of the filtered solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen in a fume hood).[2]

-

Once the solvent is completely removed, dry the container with the solute residue to a constant weight in an oven at a temperature below the boiling point of the amine.

-

Reweigh the container to determine the mass of the dissolved this compound.[2]

-

-

Calculation of Solubility : The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (mass of dissolved amine / volume of solvent) * 100

Solubility can also be expressed in other units such as molarity (mol/L).

3.4. Alternative Analytical Techniques

For more rapid or high-throughput solubility screening, other analytical methods can be employed:

-

High-Performance Liquid Chromatography (HPLC) : A calibration curve of the compound can be used to determine its concentration in a saturated solution. This is particularly useful for complex mixtures.[7][8]

-

Gas Chromatography (GC) : GC can also be used for the quantification of amines in solution, providing good separation and sensitivity.[9][10]

Predicted Solubility Profile and Solvent Selection

Based on the principles of "like dissolves like" and the structural features of this compound, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohols.[11][12] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and can interact favorably with the amine protons.[11] |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The carbonyl group can act as a hydrogen bond acceptor. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, and the non-polar parts of the amine will interact with the ether's alkyl groups.[13] |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents have some polarity and can interact with the amine. |

| Aromatic | Toluene, Benzene | Low to Moderate | The non-polar cyclopentyl and piperidine rings will have favorable interactions, but the polar amine group may limit solubility. |

| Non-Polar | Hexane, Heptane | Low | The significant polarity and hydrogen bonding capability of the amine group will lead to poor miscibility with non-polar aliphatic solvents.[1] |

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the . By combining theoretical principles with a robust experimental workflow, researchers and drug development professionals can systematically approach solvent selection and formulation development for this and related piperidine derivatives. The methodologies described herein are designed to ensure scientific integrity and generate reliable, reproducible data critical for advancing chemical and pharmaceutical research.

References

-

Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. (2023-01-25). [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

-

Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

-

1-(Cyclopentylcarbonyl)piperidin-4-amine. PubChem. [Link]

-

Solubility of Organic Compounds. (2023-08-31). [Link]

-

Physical Properties: Solubility Classification. IS MUNI. [Link]

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

-

Piperidine. Solubility of Things. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. (2020-11-13). [Link]

-

ACIDS, ALCOHOLS, AMINES, CARBONYLS (ALDEHYDES/KETONES). [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. MDPI. [Link]

-

4-Cyclopentylpiperazin-1-amine. PubChem. [Link]

-

LAB 3 - ALCOHOLS AND AMINES. Chemistry LibreTexts. (2025-07-21). [Link]

-

Hansen Solubility Parameters for Selection of Green Extraction Solvents. ResearchGate. [Link]

-

Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

-

Analysis of primary, secondary and tertiary amines. Agilent. [Link]

-

1-(1-cyclopropylpropyl)-N-methylpiperidin-3-amine. PubChem. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

(PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. (2025-08-05). [Link]

-

Thermodynamic properties of aqueous solutions of pyridine and piperidine. ResearchGate. (2025-08-07). [Link]

-

Determination of aliphatic amines by cation‐exchange chromatography with suppressed conductivity detection after solid phase extraction*. ResearchGate. (2025-08-06). [Link]

-

Amines: Structure, Properties, and Reactions. Solubility of Things. [Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. MDPI. (2023-08-21). [Link]

-

Piperidin-3-amine. PubChem - NIH. [Link]

-

Piperidin-3-amine dihydrochloride. PubChem - NIH. [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. [Link]

-

(3R)-Piperidin-3-amine--hydrogen chloride (1/2). PubChem. [Link]

- Preparation of (r)-3-aminopiperidine dihydrochloride.

-

3-Cyclopentylpropan-1-amine. PubChem. [Link]

-

Experiment No.15 Aim:To Identify The Functional Group Present in The Given Organic Compound. Scribd. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. DSpace [helda.helsinki.fi]

- 8. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring [mdpi.com]

- 9. bre.com [bre.com]

- 10. agilent.com [agilent.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. moorparkcollege.edu [moorparkcollege.edu]

The Emergence of a Privileged Scaffold: A Technical Guide to 1-Cyclopentylpiperidin-3-amine

Introduction: A Molecule of Strategic Importance in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic combination of well-established pharmacophores to create novel chemical entities with optimized pharmacological profiles is a cornerstone of drug design. 1-Cyclopentylpiperidin-3-amine, a molecule identified by the CAS number 1215295-80-9, represents a quintessential example of this design philosophy.[1][2][3][4][5] While a singular, celebrated moment of "discovery" for this specific compound is not prominently documented in scientific literature, its history is intrinsically woven into the broader narrative of scaffold-hopping and lead optimization in drug development. This guide provides an in-depth technical exploration of this compound, from its likely conceptual origins and synthetic pathways to its significance for researchers, scientists, and drug development professionals.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[6] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with biological targets. The 3-amino substitution, in particular, offers a crucial vector for hydrogen bonding and salt bridge formation, often serving as a key anchoring point to a protein's active site. The introduction of an N-cyclopentyl group is a deliberate design choice aimed at modulating the physicochemical properties of the parent 3-aminopiperidine scaffold. This lipophilic moiety can enhance membrane permeability, improve metabolic stability, and explore hydrophobic pockets within a target protein, thereby fine-tuning the compound's overall activity and pharmacokinetic profile.

Conceptual Genesis: Rational Design in Medicinal Chemistry

The "discovery" of this compound is best understood not as a serendipitous event, but as the logical outcome of systematic medicinal chemistry efforts. The core components of the molecule, 3-aminopiperidine and a cyclopentyl group, each have a well-documented history of use in the development of therapeutic agents.

The 3-aminopiperidine moiety is a key building block in the synthesis of a variety of pharmaceuticals, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[7] Its derivatives have also been investigated for antidepressant and antitumor activities.[7] The N-alkylation of the piperidine nitrogen is a common strategy to modulate a compound's properties. The choice of a cyclopentyl group is a rational one, offering a balance between increased lipophilicity and conformational constraint without introducing excessive bulk. This strategic modification can lead to improved target engagement and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

It is highly probable that this compound was first synthesized as part of a larger library of N-substituted 3-aminopiperidine analogs during a lead optimization campaign. The goal of such campaigns is to systematically explore the structure-activity relationship (SAR) of a chemical series to identify compounds with the most desirable therapeutic properties.

Synthetic Pathways: A Protocol for Reductive Amination

The most direct and industrially scalable method for the synthesis of this compound is through the reductive amination of 3-aminopiperidine with cyclopentanone. This versatile and widely used reaction forms the carbon-nitrogen bond in a two-step, one-pot process.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Grade | Supplier |

| 3-Aminopiperidine dihydrochloride | ≥98% | Commercially Available |

| Cyclopentanone | ≥99% | Commercially Available |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Triethylamine (Et₃N) | ≥99% | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | In-house preparation |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopiperidine dihydrochloride (1.0 eq).

-

Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material). To this suspension, add triethylamine (2.2 eq) dropwise at room temperature. Stir the mixture for 15 minutes to liberate the free base.

-

Addition of Ketone: Add cyclopentanone (1.1 eq) to the reaction mixture.

-

Addition of Reducing Agent: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 30 minutes, maintaining the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product as a clear oil.

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for reductive aminations as it is mild, selective for iminium ions over ketones, and does not reduce the ketone starting material.

-

Use of Triethylamine: Triethylamine is used to neutralize the hydrochloride salt of the starting material, generating the free amine in situ, which is necessary for the initial imine formation.

-

Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the iminium intermediate and the reducing agent.

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights: The Reductive Amination Pathway

The synthesis proceeds through a well-understood mechanism involving the initial formation of an iminium ion, which is then reduced by the hydride reagent.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - CAS:1215295-80-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. arctomsci.com [arctomsci.com]

- 4. You are being redirected... [hit2lead.com]

- 5. This compound - CAS:1215295-80-9 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]

An In-depth Technical Guide to 1-Cyclopentylpiperidin-3-amine: Synthesis, Characterization, and Research Applications

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1][2] Its three-dimensional architecture allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[3] The introduction of various substituents onto the piperidine ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics.[1][3] This guide focuses on a specific, lesser-explored derivative, 1-Cyclopentylpiperidin-3-amine , a molecule of interest for researchers and drug development professionals.

Commercial Availability and the Need for Custom Synthesis

A thorough survey of commercial chemical catalogs indicates that this compound (CAS No. 1215295-80-9) is not a standard stock item.[4] While its precursor, 1-Cyclopentyl-piperidin-3-one, is available from various suppliers, the amine derivative itself necessitates a custom synthesis approach. This presents an opportunity for researchers to not only access this novel building block but also to potentially explore stereoselective synthetic routes to obtain enantiomerically pure forms, which are often crucial for targeted pharmacological activity.

Proposed Synthesis: Reductive Amination